1,4-Butanediamine adipate cyclic dimer
Description
1,4-Butanediamine adipate cyclic dimer is a cyclic compound formed via condensation between adipic acid (hexanedioic acid) and 1,4-butanediamine. This structure incorporates both ester and amide linkages, creating a rigid, thermally stable cyclic framework. The compound is synthesized through polycondensation reactions, often involving diols or diamines, as described in aliphatic copoly(ester amide)s research . Key characteristics include:
- Molecular structure: Cyclic dimerization results in intramolecular hydrogen bonding between amide groups, enhancing crystallinity and thermal resistance.
- Applications: Used in biodegradable polymers, biomedical materials, and specialty coatings due to its balance of mechanical strength and degradability.
Properties
CAS No. |
74059-38-4 |
|---|---|
Molecular Formula |
C20H36N4O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1,6,13,18-tetrazacyclotetracosane-7,12,19,24-tetrone |
InChI |
InChI=1S/C20H36N4O4/c25-17-9-1-2-10-18(26)22-14-7-8-16-24-20(28)12-4-3-11-19(27)23-15-6-5-13-21-17/h1-16H2,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
GXBYASUKQIELCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCCCCNC(=O)CCCCC(=O)NCCCCNC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine adipate cyclic dimer can be synthesized through a polycondensation reaction involving 1,4-butanediamine and adipic acid. The reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the cyclic dimer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polycondensation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine adipate cyclic dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,4-Butanediamine adipate cyclic dimer has several scientific research applications, including:
Polymer Chemistry: It is used as a building block for synthesizing polyamides and polyesters, which have applications in various industries.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential use in drug delivery systems and tissue engineering
Mechanism of Action
The mechanism of action of 1,4-butanediamine adipate cyclic dimer involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, influencing their behavior and properties. These interactions are crucial in its applications in polymer chemistry and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,4-butanediamine adipate cyclic dimer with structurally or functionally related compounds:
Structural and Functional Differences
- Cyclic vs. Linear Architecture : The cyclic dimer’s ring structure imparts rigidity and reduces chain mobility compared to linear analogs like polybutylene adipate, leading to higher melting points and crystallinity .
- Hydrogen Bonding : Amide groups in the cyclic dimer enable strong intermolecular hydrogen bonds, absent in ester-based compounds like polybutylene adipate. This enhances thermal stability (decomposition >250°C vs. 172.7°C flash point for polybutylene adipate) .
- Reactivity : The cyclic dimer’s amide groups are less reactive than primary amines in 1,4-butanediamine dihydrochloride, reducing hygroscopicity and improving handling .
Thermal and Mechanical Properties
- Thermal Stability : The cyclic dimer outperforms linear polyesters (e.g., polybutylene adipate) due to hydrogen-bonded crystalline regions. X-ray diffraction confirms ordered molecular arrangements in high-amide-content copolymers .
- Mechanical Strength : Compared to adipamide, the cyclic dimer’s ester linkages provide flexibility while maintaining tensile strength, making it suitable for biomedical scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
